(R)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an amino group, a bromo group, and a chloro group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride typically involves the following steps:
Bromination and Chlorination: The starting material, phenylacetic acid, undergoes bromination and chlorination to introduce the bromo and chloro groups at the 2 and 6 positions, respectively.
Amination: The brominated and chlorinated phenylacetic acid is then subjected to amination to introduce the amino group at the 2-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents during the bromination, chlorination, and amination steps. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromo or chloro groups.
Oxidation Products: Nitro derivatives or other oxidized forms.
Reduction Products: Amines or other reduced forms.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, ®-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(2,6-dichlorophenyl)acetic acid: Similar structure but with two chloro groups instead of a bromo and a chloro group.
2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid: Similar structure but with the chloro group at the 4-position instead of the 6-position.
Uniqueness
®-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride is unique due to the specific positioning of the bromo and chloro groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H7BrClNO2 |
---|---|
Molecular Weight |
264.50 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-bromo-6-chlorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrClNO2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m1/s1 |
InChI Key |
LFNZVSDQLGYYIU-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)[C@H](C(=O)O)N)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(C(=O)O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.